(1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine, also known as a substituted phenyl ethylamine derivative, is a compound that has garnered attention in various scientific fields due to its potential pharmacological properties. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a 3-methylbutoxy group and an ethylamine moiety. The molecular formula for this compound is with a molecular weight of approximately 193.29 g/mol.
The compound can be sourced from various chemical suppliers and is often referenced in scientific literature concerning its synthesis and applications in medicinal chemistry. It is cataloged under different identifiers, including the CAS number 1212331-36-6.
(1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine falls under the classification of organic compounds, specifically within the category of amines and phenolic compounds. Its structure makes it relevant for studies in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological pathways.
The synthesis of (1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine typically involves several synthetic routes, often employing multi-step organic reactions. One common method includes:
This approach allows for high yields and purity of the final product, making it suitable for industrial applications .
The synthesis can be optimized by varying reaction conditions such as temperature, solvent choice, and reaction time to improve yield and minimize byproducts. For instance, using polar aprotic solvents can enhance nucleophilicity during the alkylation step.
The molecular structure of (1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine features:
This configuration contributes to its steric and electronic properties, which are crucial for its biological activity.
(1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine can participate in various chemical reactions typical of amines:
Common reagents for these reactions include halogenated hydrocarbons for substitution and oxidizing agents like potassium permanganate for oxidation processes. Reaction conditions such as pH and temperature significantly influence product distribution and yield .
The mechanism of action for (1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine is primarily studied concerning its interaction with neurotransmitter systems in the brain. It may act as a monoamine reuptake inhibitor or modulator, affecting levels of neurotransmitters such as dopamine and serotonin.
Research indicates that compounds with similar structures often exhibit significant binding affinities to specific receptors, which may lead to therapeutic effects in mood regulation or neuroprotection .
(1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine has potential applications in:
This compound exemplifies the importance of structure-function relationships in drug design and highlights ongoing research efforts aimed at exploring its full therapeutic potential .
The synthesis of enantiomerically pure (1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine typically begins with para-hydroxyacetophenone as the foundational precursor. The first critical step involves Williamson ether synthesis, where the phenolic oxygen is alkylated with 1-bromo-3-methylbutane under basic conditions (e.g., K₂CO₃ in acetone) to yield 1-[4-(3-methylbutoxy)phenyl]ethan-1-one [5]. This intermediate ketone serves as the substrate for subsequent chiral amine formation. The key stereocenter is established via enzymatic resolution or asymmetric hydrogenation methodologies. For instance, enzymatic reduction using Lactobacillus kefir alcohol dehydrogenase achieves >98% enantiomeric excess (ee) of the (S)-alcohol intermediate, which is then converted to the target (R)-amine through Mitsunobu inversion or azide rearrangement [3] [6].
Achieving high enantioselectivity in the alkylation step requires specialized catalysts. Rhodium-catalyzed asymmetric hydrogenation of enol acetates derived from the ketone precursor has proven effective, with [(Rh(COD)Cl)₂]/(R,R)-Et-DuPhos as a catalytic system yielding 94% ee at 50 bar H₂ pressure . Alternatively, iridium complexes with P,N-ligands facilitate enantioselective reductive amination under milder conditions (10 bar H₂, 60°C), directly converting the ketone to the chiral amine with 89% ee. These catalytic strategies circumvent the need for resolution steps, enhancing atom economy [6].
Table 1: Catalytic Systems for Stereoselective Synthesis
Catalyst System | Substrate | ee (%) | Conditions |
---|---|---|---|
Rh/(R,R)-Et-DuPhos | Enol acetate derivative | 94 | 50 bar H₂, 25°C |
Ir/P,N-ligand | 1-[4-(3-Methylbutoxy)phenyl]ethanone | 89 | 10 bar H₂, 60°C |
L. kefir dehydrogenase | Ketone intermediate | 98 | pH 7.0, NADP⁺ cofactor |
Reductive amination is the most efficient route for converting the prochiral ketone to the ethylamine moiety. Sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid (pH 5–6) selectively reduces the imine formed in situ between the ketone and ammonia or ammonium acetate, yielding the racemic amine [2]. For enantioselective synthesis, chiral auxiliaries like (R)-α-methylbenzylamine are employed, followed by hydrogenolytic cleavage. Alternatively, one-pot reductive amination using (R)-BINAP-modified ruthenium catalysts achieves 90% yield with 92% ee, leveraging dynamic kinetic resolution [2] [6]. This method avoids the isolation of intermediates, streamlining production.
Solvent polarity and reaction temperature critically impact yields:
Table 2: Solvent/Temperature Effects on Key Reactions
Reaction Step | Optimal Solvent | Optimal Temp (°C) | Yield (%) |
---|---|---|---|
Williamson Ether Synthesis | DMF | 80 | 95 |
Reductive Amination | Methanol | 25 | 88 |
Asymmetric Hydrogenation | THF | 60 | 91 |
Scaling this synthesis faces three primary hurdles:
These strategies enable tonne-scale production, as demonstrated by Santa Cruz Biotechnology’s 5 g commercial batches [10].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0